![molecular formula C20H25ClN2O3 B11196551 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)ethanol](/img/structure/B11196551.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group attached to an ethan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3-chlorophenyl group.
Attachment of 3,4-Dimethoxyphenyl Group: The final step involves the reaction of the substituted piperazine with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent like sodium borohydride to form the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and leading to its potential antidepressant and antipsychotic effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL
- 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL
Uniqueness
The uniqueness of 2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL lies in the specific positioning of the 3-chlorophenyl group, which may confer distinct pharmacological properties compared to its isomers. This specific arrangement can affect the compound’s binding affinity to receptors and its overall biological activity.
Properties
Molecular Formula |
C20H25ClN2O3 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-19-7-6-15(12-20(19)26-2)18(24)14-22-8-10-23(11-9-22)17-5-3-4-16(21)13-17/h3-7,12-13,18,24H,8-11,14H2,1-2H3 |
InChI Key |
RWHDPWHPPMIWFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


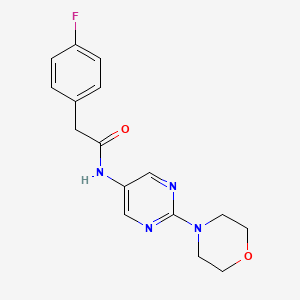
![N-(3,4-Dimethoxyphenyl)-3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-YL]-1,2,4-thiadiazol-5-amine](/img/structure/B11196497.png)
![3-ethyl-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11196500.png)
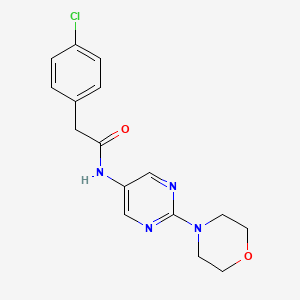
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11196515.png)
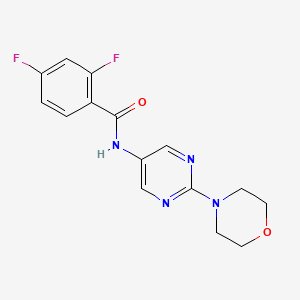
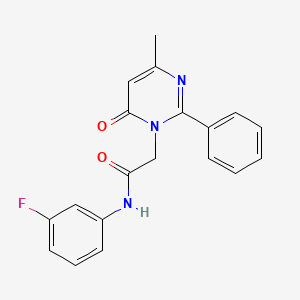
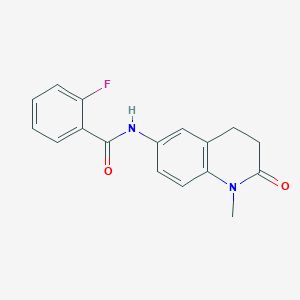
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl cyclohexyl(methyl)carbamodithioate](/img/structure/B11196535.png)
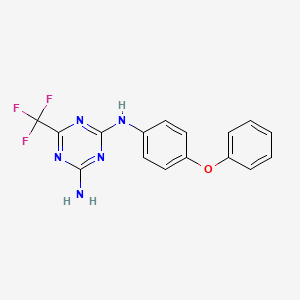
![6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11196542.png)
![2-amino-8,8-dimethyl-5-(2-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11196546.png)
![3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B11196548.png)
![4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11196555.png)
